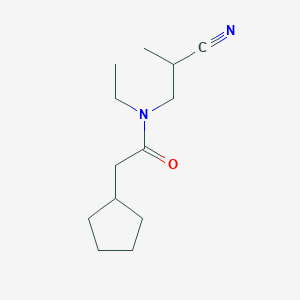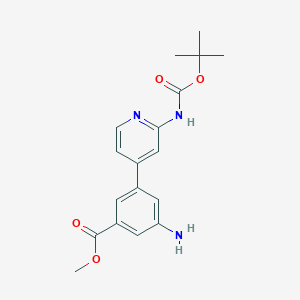![molecular formula C6H5ClN4 B14899213 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14899213.png)
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound that belongs to the family of pyrazolopyrazines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring, with a chlorine atom at the 6th position and a methyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the use of 2,6-dichloropyrazine as a starting material. The reaction sequence begins with the metallation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as a base, followed by the isolation of the intermediate. This intermediate is then subjected to cyclization using hydrazine to form the desired pyrazolopyrazine product .
Industrial Production Methods: For industrial-scale production, continuous manufacturing processes have been developed. These processes involve the use of flow chemistry techniques to ensure efficient and scalable synthesis. The key steps include the metallation/formylation and subsequent cyclization, which are optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyrazines, while oxidation and reduction reactions can modify the functional groups on the compound .
Scientific Research Applications
6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of SHP2 inhibitors, which are being investigated for their potential in cancer therapy.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine involves its interaction with specific molecular targets. For instance, as an intermediate in SHP2 inhibitors, it binds to the SHP2 enzyme, inhibiting its activity. This inhibition disrupts downstream signaling pathways, such as the Ras/Erk and PI3K/Akt pathways, which are involved in cell proliferation and survival .
Comparison with Similar Compounds
- 6-Chloro-1H-pyrazolo[3,4-b]pyrazine
- 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyrazine
- Pyrazolo[3,4-b]pyridines
Comparison: 6-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and binding properties. Compared to 6-Chloro-1H-pyrazolo[3,4-b]pyrazine, the methyl group in the 5th position can enhance its lipophilicity and potentially alter its biological activity. Pyrazolo[3,4-b]pyridines, on the other hand, have a different ring fusion, which can result in distinct chemical and biological properties .
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H5ClN4/c1-3-5(7)10-6-4(9-3)2-8-11-6/h2H,1H3,(H,8,10,11) |
InChI Key |
NYWAVUZGDZRPFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=NN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


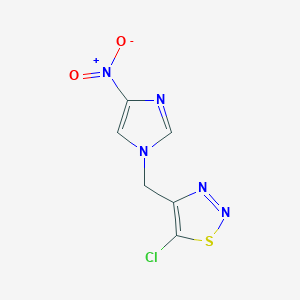



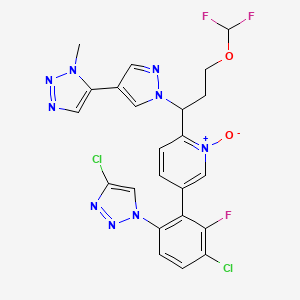
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B14899157.png)
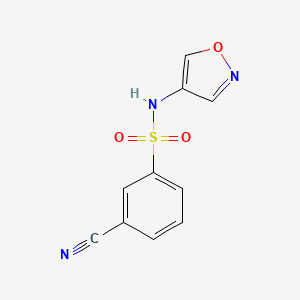
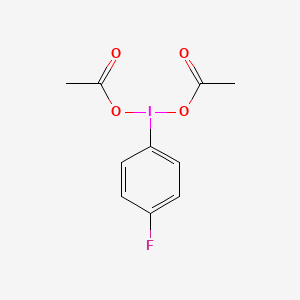
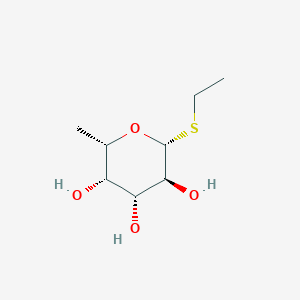
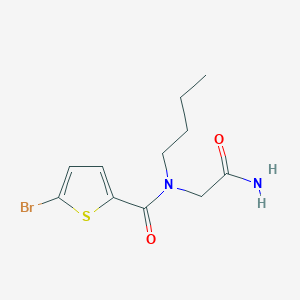

![3-[(Di-i-propylamino)methyl]phenylZinc bromide](/img/structure/B14899192.png)
